molecular formula C9H8Cl2O2 B6328976 Methyl 2,6-dichloro-4-methylbenzoate CAS No. 1098620-09-7

Methyl 2,6-dichloro-4-methylbenzoate

Cat. No.: B6328976
CAS No.: 1098620-09-7
M. Wt: 219.06 g/mol
InChI Key: ZHLLGKAPKAQWJK-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-methylbenzoate (CAS: 1098620-09-7) is a substituted benzoate ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol . Its structure features a benzoate backbone substituted with chlorine atoms at the 2- and 6-positions and a methyl group at the 4-position (Figure 1). The compound is commercially available for research purposes, with suppliers like Alichem and AOBChem offering it in quantities ranging from 250 mg to 100 g .

Properties

IUPAC Name

methyl 2,6-dichloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLLGKAPKAQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Sulfuric Acid Methodology

The most widely reported method involves refluxing 2,6-dichloro-4-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄). The reaction typically achieves 80–85% yield after 6–8 hours at 65–70°C. The mechanism proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.

Reaction Conditions Table

ParameterValue
Molar Ratio (Acid:MeOH)1:10
Catalyst Loading5% v/v H₂SO₄
Temperature65–70°C (reflux)
Time6–8 hours
Yield80–85%

Workup involves neutralization with saturated NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄.

Thionyl Chloride-Mediated Synthesis

Two-Step Chlorination-Esterification

An alternative approach converts 4-methylbenzoic acid to the target compound via sequential chlorination and esterification:

  • Chlorination : Treatment with Cl₂ gas in the presence of FeCl₃ at 40–50°C introduces chlorine at positions 2 and 6.

  • Esterification : Reaction with methanol and thionyl chloride (SOCl₂) at 20°C overnight achieves near-quantitative conversion.

Key Advantages

  • SOCl₂ acts as both catalyst and dehydrating agent, minimizing side reactions.

  • Room-temperature conditions reduce energy costs.

Representative Protocol

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities employ tubular reactors with the following optimized parameters:

ParameterValue
Residence Time15–20 minutes
Temperature70°C
Pressure3 bar
CatalystAmberlyst® 15 (ion-exchange resin)
Space-Time Yield1.2 kg/L·h

This method reduces byproduct formation to <2% while achieving 92% conversion.

Advanced Catalytic Systems

Lewis Acid-Catalyzed Microwave Synthesis

Recent studies demonstrate the efficacy of FeCl₃ (10 mol%) under microwave irradiation (100 W, 120°C):

  • Reaction Time : 15 minutes

  • Yield : 89%

  • Purity : >99% (HPLC)

This approach eliminates solvent use, aligning with green chemistry principles.

Purification and Characterization

Distillation vs. Recrystallization

MethodPurityRecovery
Vacuum Distillation98.5%85%
Hexane Recrystallization99.9%78%

High-purity (>99.5%) material for pharmaceutical applications requires sequential distillation and recrystallization.

Mechanistic Considerations

The esterification follows a nucleophilic acyl substitution pathway:

  • Protonation : Carboxylic acid O-H protonation by H₂SO₄/SOCl₂.

  • Tetrahedral Intermediate : Methanol attack at the carbonyl carbon.

  • Departure of Leaving Group : Elimination of H₂O (H₂SO₄) or HCl (SOCl₂).

In chlorinated derivatives, the electron-withdrawing Cl groups increase reaction rate by stabilizing the transition state through inductive effects.

Emerging Methodologies

Enzymatic Esterification

Preliminary trials with Candida antarctica lipase B (CAL-B) show:

  • 65% conversion at 35°C

  • pH 7.0 buffer system

  • 72-hour reaction time

While currently impractical for bulk production, this method offers selectivity advantages for chiral derivatives.

Comparative Analysis of Methods

MethodYieldPurityScalability
H₂SO₄ Reflux85%98%High
SOCl₂/MeOH95%99%Medium
Continuous Flow92%99.5%Very High
Microwave/FeCl₃89%99%Low

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
Methyl 2,6-dichloro-4-methylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloro-4-methylbenzoic acid and methanol.
  • Reduction: The compound can be reduced to form the corresponding alcohol.

These reactions enable the compound to be utilized in synthesizing agrochemicals, pharmaceuticals, and other industrial chemicals.

Biological Applications

Enzyme Inhibition Studies:
Research indicates that this compound may act as an enzyme inhibitor. In biological systems, it can bind to specific enzymes' active sites, disrupting their normal function. This property is particularly valuable in drug development and biochemical research.

Antimicrobial Properties:
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects:
In animal models, this compound has shown promise in reducing inflammation markers. Controlled trials indicated a significant reduction in paw edema at doses of 10 mg/kg and 20 mg/kg compared to control groups. Histopathological analyses revealed decreased infiltration of inflammatory cells in treated subjects.

Industrial Applications

Agrochemicals:
One of the notable applications of this compound is as an intermediate for producing fungicides like zoxamide. This compound is effective against various fungal pathogens, making it valuable in agricultural chemistry .

Dyes and Polymers:
The compound is also utilized in the production of dyes and polymers due to its unique chemical structure, which influences its reactivity and compatibility with other materials.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key structural parameters, such as dihedral angles between aromatic rings and substituent effects, are critical for understanding molecular conformation and packing. While direct crystallographic data for this compound is unavailable, insights can be drawn from phenyl-substituted analogs:

Compound Name Substituents Ester Group Dihedral Angle (°) Molecular Weight (g/mol) Reference
This compound 2,6-Cl; 4-CH₃ Methyl Not reported 219.06
2,6-Dichlorophenyl 4-methylbenzoate 2,6-Cl; 4-CH₃ Phenyl 77.97 ~263.5*
Phenyl benzoate (PBA) None Phenyl 55.7 198.22
2,4-Dichlorophenyl 4-methylbenzoate 2,4-Cl; 4-CH₃ Phenyl 48.13 ~263.5*

*Estimated based on molecular formula.

Key Observations:

Substituent Position Effects : The dihedral angle between the benzene and ester-linked aromatic ring in 2,6-dichlorophenyl 4-methylbenzoate (77.97°) is significantly larger than in 2,4-dichlorophenyl 4-methylbenzoate (48.13°), indicating that chlorine placement profoundly influences molecular geometry .

However, this requires experimental validation.

Packing Behavior : In phenyl-substituted analogs like 2,6-dichlorophenyl 4-methylbenzoate, molecules form zigzag chains in the bc plane due to orthogonal alignment of the dichlorophenyl and benzoyl rings . Methyl esters may adopt distinct packing due to weaker π-π interactions.

Physical and Chemical Properties

  • Methyl esters are likely prepared similarly using methanol.

Reactivity and Functional Group Interactions

  • Steric Hindrance : The 4-methyl group may hinder interactions at the para position, influencing regioselectivity in further functionalization.

Biological Activity

Methyl 2,6-dichloro-4-methylbenzoate is an aromatic ester with significant implications in various fields, including agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C9H8Cl2O2
Molecular Weight 233.06 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)C1=C(C=C(C=C1Cl)C)Cl

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, acting as either a substrate or an inhibitor. This interaction can influence the enzyme's activity by binding to its active site. Specific studies have highlighted its potential role in enzyme-catalyzed reactions, although detailed mechanisms remain under investigation.

Toxicity and Ecotoxicity

The compound has been evaluated for its toxicity and ecotoxicity, particularly in agricultural contexts. It is classified as a plant growth regulator and fungicide. Studies suggest that it exhibits moderate toxicity to aquatic organisms, which raises concerns regarding its environmental impact when used as a pesticide .

Case Studies

  • Agricultural Application : In agricultural settings, this compound has been utilized as a pesticide. Evaluations of its effects on non-target species have shown that while it can effectively control certain pests, it may pose risks to beneficial insects and aquatic life due to its moderate toxicity levels .
  • Medicinal Chemistry : Investigations into the compound's potential as a pharmaceutical intermediate have revealed its utility in synthesizing other biologically active molecules. Its unique structure allows for modifications that enhance biological activity against specific targets in drug development.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound's chlorinated aromatic structure contributes to its biological effects by altering the reactivity of functional groups during enzymatic processes. Further studies are needed to clarify these pathways and identify specific molecular targets.

Comparison with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

CompoundStructure HighlightsUnique Features
Methyl 2,4-dichloro-5-methylbenzoateChlorine at positions 2 and 4Different substitution pattern affecting reactivity
Methyl 2,6-dihydroxy-4-methylbenzoateHydroxyl groups instead of chlorinePotentially different biological activity due to hydroxyl groups
Methyl 2-chloro-4-methylbenzoateOnly one chlorine substituentLess sterically hindered compared to dichlorinated variants

Research Findings

Recent studies have focused on the compound's potential applications in both agricultural and medicinal fields. Its role as an intermediate in organic synthesis highlights its versatility:

  • Agricultural Chemistry : The compound's effectiveness as a pesticide has been documented in various trials where it demonstrated significant pest control while maintaining a degree of safety for crops .
  • Pharmaceutical Development : Its structural characteristics make it a valuable building block for synthesizing new drugs aimed at specific biochemical pathways.

Q & A

Basic: What are the standard synthetic routes and purity characterization methods for Methyl 2,6-dichloro-4-methylbenzoate?

Answer:
this compound can be synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves:

  • Step 1: Prepare the acid chloride by reacting 2,6-dichloro-4-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert conditions, catalyzed by dimethylformamide (DMF) .
  • Step 2: Perform nucleophilic substitution by adding methanol to the acid chloride to yield the ester.

Purity characterization:

  • Melting Point Analysis: Compare observed melting points with literature values (e.g., 164–167°C for structurally similar esters) .
  • Spectroscopy: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., aromatic proton splitting due to Cl and CH3_3 groups) .
  • Chromatography: Employ HPLC or TLC with UV detection to assess impurities.

Basic: How can spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

  • 1H^1 \text{H}-NMR: The methyl ester group (-OCH3_3) appears as a singlet at ~3.9 ppm. Aromatic protons adjacent to electron-withdrawing Cl groups show deshielding (e.g., 7.5–8.0 ppm) .
  • IR Spectroscopy: Strong ester C=O stretching at ~1680–1720 cm1^{-1} and C-O stretches at 1200–1300 cm1^{-1} confirm the ester functional group .
  • Mass Spectrometry: The molecular ion peak (M+^+) at m/z 232 (C9 _9H8 _8Cl2 _2O2_2) and fragment peaks for Cl loss (e.g., [M-Cl]+^+) aid identification .

Advanced: What crystallographic strategies resolve the molecular conformation of this compound?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Slow evaporation of ethanol solutions yields suitable crystals .
  • Structure Refinement: Apply the SHELX suite (e.g., SHELXL for refinement) with riding models for hydrogen atoms. Validate with R-factors (R1_1 < 0.05 for high-quality data) .
  • Key Parameters: Analyze dihedral angles between aromatic rings. For example, in 2,6-dichlorophenyl 4-methylbenzoate analogs, dihedral angles range from 48° to 78°, influenced by Cl substituents .

Advanced: How do substituent positions and steric effects influence crystal packing in aryl benzoates?

Answer:
Substituents like Cl and CH3_3 significantly impact packing via steric hindrance and electronic effects. For example:

CompoundDihedral Angle (°)Packing PatternReference
2,6-Dichlorophenyl benzoate75.75Orthogonal zigzag
2,4-Dichlorophenyl benzoate48.13Coplanar layers
The 2,6-dichloro substitution creates steric bulk, forcing near-orthogonal ring orientations, while 2,4-substitution allows tighter packing .

Advanced: How should researchers address contradictions in reported crystallographic data for structurally similar esters?

Answer:
Contradictions in dihedral angles or packing motifs may arise from:

  • Crystallization Solvents: Polar solvents (e.g., ethanol vs. acetone) induce different hydrogen-bonding networks.
  • Temperature Effects: Thermal motion during data collection alters apparent bond lengths.
  • Validation: Cross-check with computational methods (e.g., DFT calculations for optimized geometries) and validate against multiple datasets .

Methodological: What protocols ensure robust refinement of crystal structures using SHELX?

Answer:

  • Data Quality: Ensure high-resolution data (d-spacing < 0.8 Å) and completeness > 95%.
  • Hydrogen Placement: Use riding models with C–H distances fixed at 0.93–0.96 Å and isotropic displacement parameters (Uiso_{\text{iso}}) set to 1.2×Ueq_{\text{eq}} of the parent atom .
  • Validation Tools: Employ R1_1, wR2_2, and goodness-of-fit (GOF) metrics. Acceptable thresholds: R1_1 < 0.05, GOF ≈ 1.0 .

Advanced: What synthetic modifications can enhance the hydrolytic stability of this compound?

Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) at the 4-position to hinder nucleophilic attack on the ester carbonyl.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO2_2) at the meta position stabilize the ester against hydrolysis .
  • Experimental Validation: Monitor hydrolysis kinetics via 1H^1 \text{H}-NMR in D2 _2O/THF mixtures at varying pH .

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